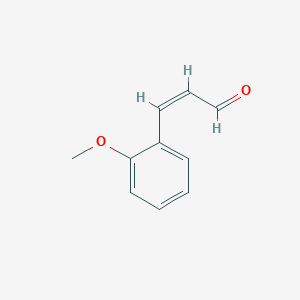

O-Methoxycinnamaldehyde, (Z)-

Description

Properties

CAS No. |

1504-74-1 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(Z)-3-(2-methoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4- |

InChI Key |

KKVZAVRSVHUSPL-XQRVVYSFSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\C=O |

Canonical SMILES |

COC1=CC=CC=C1C=CC=O |

boiling_point |

160.00 to 161.00 °C. @ 12.00 mm Hg |

flash_point |

greater than 200 °F (NTP, 1992) |

melting_point |

45 - 46 °C |

Other CAS No. |

1504-74-1 60125-24-8 |

physical_description |

Solid |

Pictograms |

Irritant |

solubility |

very slightly |

Synonyms |

2-methoxycinnamaldehyde o-methoxycinnamaldehyde |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via a radical-mediated oxidation mechanism. TEMPO acts as a nitroxyl radical catalyst, while copper(II) acetate serves as a co-oxidant. In a typical procedure, o-methoxycinnamyl alcohol (5.0 mmol) is combined with TEMPO (0.05 mmol) and Cu(OAc)₂ (0.05 mmol) in a solvent system of acetonitrile and water (5:10 mL). The mixture is stirred at room temperature for 4 hours, with reaction progress monitored by thin-layer chromatography (TLC). Post-reaction, dichloromethane is used to extract the product, followed by drying over anhydrous sodium sulfate and purification via column chromatography (petroleum ether/ethyl acetate = 10:1).

Key Advantages:

-

Mild Conditions : Room temperature reaction avoids energy-intensive heating.

-

High Yield : 94% conversion efficiency outperforms traditional methods.

-

Green Solvent System : Use of water and acetonitrile reduces environmental impact.

Limitations:

-

Cost of TEMPO : The catalyst is relatively expensive compared to conventional oxidants.

-

Scalability : While effective for small-scale synthesis, large-scale industrial applications may require optimization.

Aldol Condensation of Isovanillin and Acetaldehyde

The aldol condensation method, detailed in the patent US6965055B2, offers a scalable route to 2-methoxycinnamaldehyde. This approach involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with acetaldehyde in an alkaline aqueous medium, yielding the target compound with 57% efficiency and 98% purity .

Synthetic Pathway and Optimization

In a representative procedure, isovanillin (0.8 mol) and sodium hydroxide (8 mol) are dissolved in water (2000 mL) at 30°C, followed by cooling to −10°C. Acetaldehyde (1.84 mol) is added dropwise over 45 hours, after which the mixture is neutralized with hydrochloric acid. The crude product is filtered, recrystallized from methanol, and dried to obtain pure 2-methoxycinnamaldehyde.

Critical Parameters Affecting Yield:

-

Temperature : Lower temperatures (5–25°C) favor higher yields. For instance, reactions conducted at 5°C achieved 64% yield, albeit with reduced purity (90%).

-

Reaction Time : Extended addition times (>24 hours) diminish yields due to side reactions.

-

Base Concentration : Excess sodium hydroxide ensures complete deprotonation of isovanillin, facilitating aldol addition.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 20°C | 57 | 98 |

| Acetaldehyde Addition Time | 45 hours | 57 | 98 |

| Sodium Hydroxide | 8 mol | 57 | 98 |

Industrial Relevance:

-

High Purity : The product exhibits a melting point of 147°C, surpassing literature values (123–125°C), indicating superior crystallinity.

-

Scalability : The method’s simplicity and use of aqueous solvents make it suitable for large-scale production.

Comparative Analysis of Synthesis Methods

The choice between TEMPO-mediated oxidation and aldol condensation depends on the intended application and production scale.

Strategic Considerations:

-

Research Settings : TEMPO oxidation is preferred for its high yield and rapid reaction time.

-

Industrial Production : Aldol condensation, despite lower yield, offers cost advantages and easier scalability.

Reaction Optimization and Challenges

Byproduct Formation in Aldol Condensation

Substituting isovanillin with vanillin in the aldol reaction results in negligible yields (<1%), underscoring the importance of substrate specificity. Side reactions, such as over-oxidation or polymerization, are mitigated by strict temperature control and incremental reagent addition.

Chemical Reactions Analysis

2-Methoxycinnamaldehyde undergoes various chemical reactions, including:

Major Products Formed:

Oxidation: Formation of 2-methoxycinnamic acid.

Reduction: Formation of 2-methoxycinnamyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxycinnamaldehyde has a wide range of applications in scientific research:

Medicine: It has shown promise in anti-inflammatory and anticancer research.

Industry: 2-Methoxycinnamaldehyde is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Methoxycinnamaldehyde involves several pathways:

Antibacterial Activity: It disrupts the cell membrane of bacteria, causing leakage of cellular contents and ultimately leading to cell death.

Anti-inflammatory and Anticancer Activity: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the loss of mitochondrial membrane potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of 2-MCA include cinnamaldehyde (parent compound) and 2-hydroxycinnamaldehyde (hydroxyl-substituted derivative). Their physicochemical properties are summarized below:

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID | Key Substituent |

|---|---|---|---|---|

| 2-Methoxycinnamaldehyde | C₁₀H₁₀O₂ | 162.18 | 641298 | Methoxy (-OCH₃) |

| Cinnamaldehyde | C₉H₈O | 132.16 | 637511 | None |

| 2-Hydroxycinnamaldehyde | C₉H₈O₂ | 148.16 | 5318169 | Hydroxyl (-OH) |

Anticancer Activity

- 2-MCA: Induces apoptosis in A549 and COLO 205 cells via mitochondrial pathways (cytochrome c release, caspase-3/9 activation) and lysosomal vacuolation . Inhibits topoisomerases I/II (IC₅₀: 32 µM in A549 cells) and suppresses NF-κB, reducing tumor growth in xenograft models (20 mg/kg dose) .

- Cinnamaldehyde :

- 2-Hydroxycinnamaldehyde: Limited data on anticancer activity; primarily studied for anti-inflammatory effects .

Anti-Inflammatory and Antioxidant Activity

- 2-MCA :

- Cinnamaldehyde :

- 2-Hydroxycinnamaldehyde :

Target Interactions

Network pharmacology studies highlight differential target engagement:

Table 2: Key Targets and Binding Affinities

| Compound | Core Targets | Binding Energy (kcal/mol) | Pathways Affected |

|---|---|---|---|

| 2-MCA | TLR4 | -7.5 | NF-κB, Toll-like receptor |

| Cinnamaldehyde | PTGS2, TLR4 | -5.6 to -6.6 | IL-17, TNF |

| 2-Hydroxycinnamaldehyde | MMP9 | -7.4 | Extracellular matrix remodeling |

2-MCA shows stronger binding to TLR4 than cinnamaldehyde, suggesting superior modulation of inflammatory pathways .

Q & A

Q. Q. Why do studies report variable 2-methoxycinnamaldehyde content in Cinnamomum essential oils?

Q. How can thermal degradation of 2-methoxycinnamaldehyde during extraction be minimized?

- Methodological Answer : Low-temperature methods (e.g., supercritical CO₂ extraction) preserve thermolabile compounds. Stability studies (accelerated aging at 40°C/75% RH) with HPLC monitoring identify degradation products .

Experimental Design Considerations

Q. What controls are essential in assessing 2-methoxycinnamaldehyde’s hepatoprotective effects in vivo?

Q. How do researchers differentiate 2-methoxycinnamaldehyde’s direct vs. indirect effects on cell migration?

- Methodological Answer : Transwell migration assays with PDGF-stimulated HASMCs require pretreatment with caspase inhibitors (e.g., Z-VAD-FMK) to isolate apoptosis-dependent effects. Live-cell imaging tracks real-time motility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.